Fluorene-9-14C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

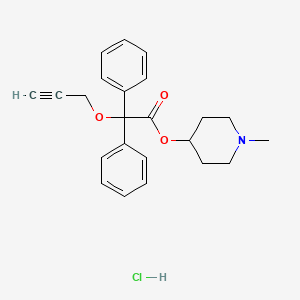

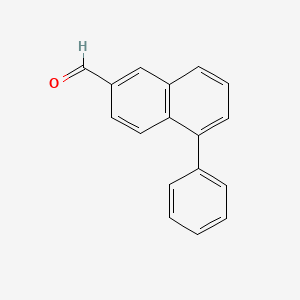

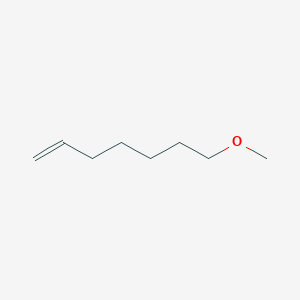

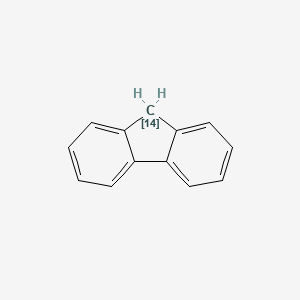

Fluorene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the fluorene molecule. Fluorene itself is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentane ring. The radiolabeling with carbon-14 makes this compound particularly useful in various scientific studies, including tracing and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fluorene-9-14C typically involves the incorporation of carbon-14 into the fluorene structure. One common method is the synthesis of 9-fluorenylmethanol, which involves the reaction of fluorene with ethyl formate under catalytic conditions to form 9-fluorenylformaldehyde, followed by reduction to 9-fluorenylmethanol

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. the general approach involves the use of carbon-14 labeled precursors in the synthesis process. The production must adhere to strict safety and regulatory guidelines due to the radioactive nature of carbon-14.

Chemical Reactions Analysis

Types of Reactions

Fluorene-9-14C undergoes various chemical reactions, including:

Reduction: Fluorenone can be reduced back to fluorene using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride.

Bases: Potassium tert-butoxide for alkylation reactions.

Major Products

Oxidation: Fluorenone.

Reduction: Fluorene.

Substitution: 9-monoalkylfluorene derivatives.

Scientific Research Applications

Fluorene-9-14C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and distribution of fluorene in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing fluorene moieties.

Industry: Applied in environmental studies to track the fate and transport of fluorene in ecosystems

Mechanism of Action

The mechanism of action of Fluorene-9-14C depends on its application. In metabolic studies, the radiolabeled carbon-14 allows researchers to trace the compound’s movement and transformation within biological systems. The molecular targets and pathways involved vary based on the specific biological or chemical context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Fluorenone: An oxidized form of fluorene, used in various chemical syntheses and as a precursor to other compounds.

9-Fluorenylmethanol: A derivative of fluorene used in organic synthesis.

1,8-Diazafluoren-9-one: A nitrogen-containing analog of fluorene, used in fingerprint detection and other applications.

Uniqueness

Fluorene-9-14C is unique due to its radiolabeling with carbon-14, which makes it particularly valuable for tracing and analytical studies. This radiolabeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.

Properties

Molecular Formula |

C13H10 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

9H-fluorene |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i9+2 |

InChI Key |

NIHNNTQXNPWCJQ-FOQJRBATSA-N |

Isomeric SMILES |

[14CH2]1C2=CC=CC=C2C3=CC=CC=C31 |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)